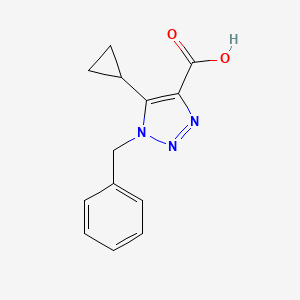![molecular formula C24H20F2N2O5S2 B2511797 [2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate CAS No. 791107-29-4](/img/structure/B2511797.png)
[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is a unique organic compound characterized by its complex structure and diverse chemical properties. This compound is composed of a difluoromethylsulfanyl aniline moiety, an oxoethyl group, a phenylethenyl sulfonyl amino group, and a benzoate backbone. Its synthesis and reactivity offer significant interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate typically involves a multi-step organic synthesis approach. The initial step often includes the preparation of intermediates, such as the difluoromethylsulfanyl aniline, which can be achieved through the nucleophilic substitution reaction of aniline with a difluoromethyl sulfide source. The coupling of this intermediate with oxoethyl groups is achieved through condensation reactions under controlled temperature and pH conditions.
Subsequently, the phenylethenyl sulfonyl amino moiety is introduced via sulfonation reactions, followed by coupling with benzoic acid derivatives to form the final benzoate structure. Each step requires precise control of reaction conditions, including solvent choice, temperature, and catalysts, to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using batch or continuous flow processes. The key to successful industrial synthesis lies in optimizing reaction parameters to achieve cost-effective and environmentally sustainable production. Advanced techniques such as microwave-assisted synthesis and flow chemistry are often employed to enhance reaction rates and efficiency.
化学反応の分析
Types of Reactions
[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the oxo group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions often require halogens (e.g., chlorine, bromine) and Lewis acids as catalysts (e.g., aluminum chloride).
Major Products
Oxidation Products: Sulfoxide or sulfone derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Aromatic rings substituted with halogens or other electrophiles.
科学的研究の応用
[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate finds applications across various scientific disciplines:
Chemistry: Used as a reagent and intermediate in the synthesis of complex organic molecules.
Biology: Explored for its potential as a biological probe to study enzyme interactions and cellular processes.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of [2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is highly dependent on its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent binding. These interactions can lead to alterations in cellular signaling pathways, contributing to its observed biological effects. The specific molecular pathways involved are still under investigation, but initial studies suggest a role in modulating oxidative stress and inflammatory responses.
類似化合物との比較
Compared to other compounds with similar structures, such as those containing the difluoromethylsulfanyl or benzoate moieties, [2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate stands out due to its unique combination of functional groups. This uniqueness imparts specific reactivity and biological activity that are distinct from other related compounds.
List of Similar Compounds
[4-(difluoromethylsulfanyl)anilino]benzoate
2-oxoethyl benzoate derivatives
Phenylethenyl sulfonyl amino benzoates
This detailed exploration highlights the intricate synthetic pathways, chemical reactivity, and wide-ranging applications of this compound, showcasing its importance in scientific research and industry.
特性
IUPAC Name |
[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N2O5S2/c25-24(26)34-21-11-9-19(10-12-21)27-22(29)16-33-23(30)18-7-4-8-20(15-18)28-35(31,32)14-13-17-5-2-1-3-6-17/h1-15,24,28H,16H2,(H,27,29)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXVIBRKNADUSK-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC(=C2)C(=O)OCC(=O)NC3=CC=C(C=C3)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC(=C2)C(=O)OCC(=O)NC3=CC=C(C=C3)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester](/img/structure/B2511726.png)
![2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-phenylacetamide](/img/structure/B2511727.png)

![{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine](/img/structure/B2511730.png)
![methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2511731.png)
![N-(3-chloro-4-fluorophenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2511733.png)




